molecular formula C13H11BrO B1583804 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide CAS No. 2955-37-5

7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide

Cat. No.: B1583804
CAS No.: 2955-37-5
M. Wt: 263.13 g/mol
InChI Key: WTIWDBNPPSHSCB-CYBMUJFWSA-N
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Description

“7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide” is a chemical compound with the molecular formula C15H10Cl2N2O2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzodiazepine core, which is a fused benzene and diazepine ring. It has two chlorine atoms and an oxide group attached to it .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 321.158 Da and a monoisotopic mass of 320.011932 Da . It has a density of 1.5±0.1 g/cm3 and a molar refractivity of 82.1±0.4 cm3 . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its ACD/LogP is 1.33 .

Scientific Research Applications

Solubility Studies

A study investigated the solubility of various compounds, including 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide, in mixed solvents. It was found that the solubility of this compound increased with the addition of propane-1,2-diol, reaching maximum values in pure propane-1,2-diol. The solubilities were modeled using the Jouyban-Acree model and log-linear model of Yalkowsky (Jouyban et al., 2010).

Synthesis and Labeling Studies

The compound has been synthesized and labeled with carbon-14 for research purposes. This synthesis process, involving multistep synthesis from barium carbonate-14C, yielded a 23% overall yield (Kaegi & Burger, 1982).

Chemical Structure and Activity Relationship

Another study compared the efficacy of 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one to another benzodiazepine derivative in treating neurotic anxiety. The findings indicated a greater efficacy of this compound in comparison, contributing to understanding the structure-activity relationships of benzodiazepines (Andreoli et al., 1977).

Technetium and Rhenium Carbonyl Complexes

This compound has been used in the preparation of technetium and rhenium carbonyl complexes. X-ray crystal structure analysis demonstrated the coordination of the metal ion in an octahedral environment, which is significant for understanding the coordination chemistry of these complexes (Marchi et al., 1998).

Spectroscopy and Computational Studies

The Fourier Transform infrared and Raman spectra of 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one have been recorded and analyzed. Ab initio HF and DFT calculations provided insights into the molecular stability, charge delocalization, and intramolecular interactions of the molecule (Muthu et al., 2014).

Safety and Hazards

The safety data sheet for this compound indicates that it is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and contact during pregnancy and while nursing .

Properties

CAS No.

2955-37-5

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

IUPAC Name

(R)-(4-bromophenyl)-phenylmethanol

InChI

InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H/t13-/m1/s1

InChI Key

WTIWDBNPPSHSCB-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Br)O

SMILES

C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O

Pictograms

Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide
Reactant of Route 2
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide
Reactant of Route 3
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide
Reactant of Route 4
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide
Reactant of Route 5
Reactant of Route 5
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide
Reactant of Route 6
Reactant of Route 6
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide

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